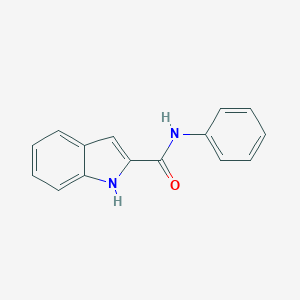

N-Phenyl-1H-indole-2-carboxamide

説明

BenchChem offers high-quality N-Phenyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

17954-05-1 |

|---|---|

分子式 |

C15H12N2O |

分子量 |

236.27 g/mol |

IUPAC名 |

N-phenyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H12N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-10,17H,(H,16,18) |

InChIキー |

ARBMSJKZZZWLOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |

同義語 |

N-Phenyl-1H-indole-2-carboxamide |

製品の起源 |

United States |

Foundational & Exploratory

Biological Activity of N-Phenylindole-2-Carboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic peptide bonds and interact with diverse biological targets through hydrogen bonding and hydrophobic stacking. Specifically, N-phenylindole-2-carboxamide derivatives (where the carboxamide nitrogen is substituted with a phenyl or substituted phenyl group) have emerged as high-potency agents in two distinct therapeutic domains: Oncology (via Tubulin polymerization inhibition and EGFR/VEGFR kinase blockade) and Infectious Disease (specifically Mycobacterium tuberculosis Pks13 inhibition).

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary to utilize this scaffold in preclinical development.

Chemical Architecture & SAR Analysis

The biological efficacy of N-phenylindole-2-carboxamide derivatives hinges on three structural domains. Understanding the interplay between these regions is critical for rational drug design.

The Structural Triad

-

The Indole Core (Scaffold): Acts as a hydrophobic anchor. Substitution at C5 (e.g., Halogens, OMe) significantly modulates metabolic stability and binding affinity.

-

The Carboxamide Linker (Connector): A rigid spacer that facilitates hydrogen bonding (H-bond donor/acceptor) with residues like Thr179 in tubulin or the hinge region of kinases.

-

The N-Phenyl Tail (Warhead): The electronic and steric nature of this ring determines target selectivity.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Consequence | Mechanistic Rationale |

| Indole N1 | Methylation / Benzylation | Decreased Tubulin Activity | Steric clash in the Colchicine binding site. |

| Indole C5 | Chlorine / Fluorine | Increased Cytotoxicity | Enhanced lipophilicity and metabolic resistance. |

| Indole C5 | Methoxy (-OMe) | Increased Tubulin Affinity | Mimics the A-ring of Colchicine. |

| Amide Nitrogen | N-Phenethyl vs N-Phenyl | Variable Selectivity | N-phenethyl favors EGFR flexibility; N-phenyl favors rigid Tubulin binding. |

| Phenyl Tail | 3,4,5-Trimethoxy | Maximal Tubulin Inhibition | Critical pharmacophore for the Colchicine site. |

Primary Therapeutic Domain: Oncology

Mechanism of Action: Dual-Targeting

The most potent derivatives in this class function as Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine-binding site of

-

Disruption of mitotic spindle formation.[1]

-

Induction of apoptosis via Bcl-2 phosphorylation.

Secondary activity is observed against Receptor Tyrosine Kinases (RTKs) , specifically EGFR and VEGFR-2, where the indole moiety occupies the ATP-binding pocket.

Key Quantitative Data (Antiproliferative Activity)

Data synthesized from recent high-impact studies (e.g., Compounds 33, 44, 5d, 5e).

| Compound ID | R1 (Indole-5) | R2 (Amide-N) | Target | IC50 / GI50 | Cell Line / Assay |

| Cmpd 33 | -OMe | 3,4,5-trimethoxyphenyl | Tubulin | 19 nM | HeLa (Cervical) |

| Cmpd 44 | -Cl | 3,4,5-trimethoxyphenyl | Tubulin | 72 nM | MCF-7 (Breast) |

| Cmpd 5d | -Cl | 4-morpholinophenethyl | EGFR | 89 nM | EGFR Kinase Assay |

| Cmpd 5e | -Cl | 2-methylpyrrolidinyl | EGFR | 93 nM | EGFR Kinase Assay |

| Ref (Erlotinib) | N/A | N/A | EGFR | 80 nM | EGFR Kinase Assay |

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Tubulin inhibition by these derivatives.

Figure 1: Mechanism of Action. The compound binds

Secondary Therapeutic Domain: Tuberculosis

Recent studies have validated N-phenylindole derivatives as inhibitors of Polyketide Synthase 13 (Pks13) , an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for mycolic acid biosynthesis.[3][4]

-

Mechanism: Disruption of the Pks13-TE (Thioesterase) domain.

-

Key Compound: Compound 45 (N1-phenyl substituted).

-

Potency: MIC = 0.0625 μg/mL against Mtb H37Rv strain.[3]

-

Significance: This represents a novel mechanism distinct from Isoniazid or Rifampicin, offering utility against Multi-Drug Resistant (MDR) strains.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis generally follows a Fisher Indole Cyclization followed by amide coupling.

Step-by-Step Protocol:

-

Fisher Indole Cyclization:

-

React substituted phenylhydrazine with 2-oxopropanoic acid (pyruvic acid) in ethanol with catalytic p-toluenesulfonic acid (PTSA).

-

Reflux for 20 hours.

-

Yield: Ethyl 3-methylindole-2-carboxylate intermediate.

-

-

Hydrolysis:

-

Treat the ester with 5% NaOH in ethanol at 40°C overnight.[5]

-

Acidify to precipitate the Indole-2-carboxylic acid.

-

-

Amide Coupling (The Critical Step):

-

Dissolve Indole-2-carboxylic acid in DCM (Dichloromethane).

-

Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (Diisopropylethylamine).

-

Add the specific aniline or amine (e.g., 3,4,5-trimethoxyaniline).

-

Stir at Room Temperature (RT) for 12–24 hours.

-

Purification: Column chromatography (Hexane/Ethyl Acetate).

-

Figure 2: Synthetic route for generating the target scaffold.

Tubulin Polymerization Assay (In Vitro Validation)

To verify the mechanism of action, a fluorescence-based polymerization assay is required.

Protocol:

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

-

Setup: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Treatment: Add test compound (1–10 µM) or Vehicle (DMSO) to the tubulin solution at 4°C.

-

Initiation: Transfer to a 37°C plate reader.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Validation: A "flat line" compared to the sigmoidal growth curve of the control indicates successful inhibition.

Future Perspectives & Optimization

-

Metabolic Stability: The indole C3 position is prone to oxidation. Introducing a blocking group (e.g., -CH3 or -Cl) at C3 can improve half-life (

). -

Solubility: Many derivatives suffer from poor aqueous solubility. Incorporation of morpholine or piperazine solubilizing tails on the phenyl ring (as seen in Compound 5d) is a proven strategy to improve pharmacokinetic (PK) profiles without sacrificing potency.

-

Combination Therapy: Given their synergy with NK cell activity, these compounds are prime candidates for combination with immunotherapies (e.g., PD-1 inhibitors).

References

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Source: NIH / PubMed Central [Link]

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Source: MDPI Molecules [Link]

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: NIH / PubMed Central [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: MDPI Pharmaceuticals [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: ResearchGate [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenyl-1H-indole-2-carboxamide: A Technical Guide to SAR and Pharmacological Versatility

This is an in-depth technical guide on the Structure-Activity Relationship (SAR) of N-Phenyl-1H-indole-2-carboxamide .

Executive Summary

The N-phenyl-1H-indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a rigid indole core connected to a phenyl ring via a carboxamide linker. This architecture mimics the electronic and steric properties of several endogenous ligands and bioactive natural products.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold across three distinct therapeutic axes:

-

TRPV1 Agonism (Pain & Inflammation): Where the scaffold acts as a bioisostere for capsaicin.

-

Anti-Tuberculosis Agents (MmpL3 Inhibition): Highlighting the "SAR Cliff" between N-phenyl and N-cycloalkyl derivatives.

-

Kinase & Receptor Modulation (Oncology/CNS): Focusing on EGFR/CDK2 inhibition and CB1 allosteric modulation.

Part 1: Chemical Architecture & Pharmacophore Analysis

The scaffold consists of three distinct regions modifiable for target specificity:

-

Region A (The Head): The Indole core (1H-indole).

-

Region B (The Linker): The 2-carboxamide bond (–C(=O)NH–).

Structural Logic Diagram

The following diagram illustrates the core numbering and pharmacophoric points of interaction.

Caption: Pharmacophoric dissection of the N-phenyl-1H-indole-2-carboxamide scaffold showing key interaction vectors.

Part 2: Primary Case Study – TRPV1 Agonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary target for analgesic discovery.[4] The N-phenyl-1H-indole-2-carboxamide scaffold serves as a rigidified analog of capsaicin .

The "Capsaicin Mimic" Hypothesis

Capsaicin contains a vanillyl head group (H-bond donor/acceptor) and a lipophilic tail. In this scaffold:

-

The Indole NH acts as the H-bond donor similar to the vanillyl OH.

-

The Carboxamide mimics the amide linker of capsaicin.

-

The N-Phenyl group replaces the aliphatic tail, providing pi-stacking opportunities.

Detailed SAR Data

Recent studies (e.g., Molecules 2025, J. Med.[5] Chem.) have mapped the SAR for TRPV1 activity.

| Position | Modification | Effect on Activity (TRPV1) | Mechanistic Insight |

| Phenyl-C4 | -OH (Hydroxyl) | Significantly Increased | Critical H-bond donor; mimics the 4-OH of capsaicin's vanillyl group. |

| Phenyl-C4 | -H (Unsubstituted) | Inactive / Weak | Lacks the essential H-bond interaction with the receptor floor (Arg557). |

| Phenyl-C4 | -OMe (Methoxy) | Decreased | Loss of H-bond donor capability; steric bulk tolerated but less potent. |

| Indole-N1 | -Me (Methyl) | Maintained/Variable | N-methylation can improve metabolic stability but may reduce H-bond donor capacity if N1-H is involved. |

| Indole-C5 | -F / -Cl | Increased Potency | Electron-withdrawing groups increase the acidity of the Indole NH, strengthening H-bonds. |

Key Finding: The compound N-(4-hydroxyphenyl)-1H-indole-2-carboxamide acts as a potent TRPV1 agonist by effectively mimicking the vanillyl moiety of capsaicin while providing a more metabolically stable core.

Part 3: Secondary Case Study – Anti-Tuberculosis (MmpL3)

Mycobacterial membrane protein Large 3 (MmpL3) is a transporter essential for mycolic acid shuttling. While indole-2-carboxamides are potent MmpL3 inhibitors, the SAR reveals a distinct preference for aliphatic over aromatic N-substituents.

The "SAR Cliff"

-

N-Cycloalkyl (e.g., Adamantyl, Cyclohexyl): High potency (MIC < 0.1 µM). The bulky, 3D aliphatic group fits the hydrophobic channel of MmpL3.

-

N-Phenyl: Reduced potency. The planar phenyl ring often lacks the necessary volume to fill the MmpL3 hydrophobic pocket effectively compared to the adamantyl group.

Strategic Insight: If your target is MmpL3, shifting from N-phenyl to N-adamantyl or N-(2,6-dimethylcyclohexyl) is a standard optimization step. However, N-phenyl derivatives are often used as starting points for Pks13 (Polyketide synthase 13) inhibition, a related target in the same pathway.

Part 4: Synthesis & Experimental Protocols

General Synthetic Pathway

The synthesis is modular, allowing for rapid library generation via amide coupling.

Caption: Modular synthesis via carboxylic acid activation and aminolysis.

Protocol: HATU-Mediated Coupling (Standard)

This protocol ensures high yield and minimal racemization (if chiral centers are present).

-

Reagents:

-

1H-indole-2-carboxylic acid (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

-

-

Procedure:

-

Dissolve the indole-2-carboxylic acid in dry DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Add HATU and stir for 15 minutes to form the activated ester.

-

Add the substituted aniline.

-

Stir at RT for 4–12 hours (monitor by TLC/LC-MS).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

Protocol: TRPV1 Calcium Flux Assay

To validate biological activity (Agonism):

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations.

-

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Control: Use Capsaicin (1 µM) as the positive control (100% activation).

Part 5: Future Directions & Optimization

-

PROTAC Design: The N-phenyl ring offers a "solvent-exposed" vector (specifically the para-position if not required for binding) suitable for attaching linkers to E3 ligase ligands (e.g., Thalidomide) for targeted protein degradation.

-

Covalent Inhibition: Introduction of an acrylamide or chloroacetamide group at the ortho or meta position of the phenyl ring could target non-catalytic cysteines in kinases or MmpL3, increasing potency and residence time.

References

-

Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry, 2016. Link

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 2025. Link

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors. Molecules, 2022.[1][2] Link

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 2011. Link

-

N-Phenyl-1H-indole-2-carboxamide (PubChem Compound Summary). National Center for Biotechnology Information. Link

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists with Analgesic Effects In Vivo Based on the Functional Conversion Induced by Altering the Orientation of the Indazole Core - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Therapeutic Potential of Indole-2-Carboxamide Scaffolds in Oncology

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a diverse array of biological targets.[1][2][3] Within this class, the indole-2-carboxamide framework has emerged as a particularly fertile ground for the development of novel anticancer agents.[3] Cancer's multifactorial nature, characterized by the dysregulation of multiple signaling pathways, necessitates therapeutic strategies that can exert multi-targeted actions.[1][4] This guide provides a comprehensive technical overview of the indole-2-carboxamide scaffold in oncology, synthesizing preclinical data to illuminate its mechanisms of action, structure-activity relationships (SAR), and future therapeutic potential. We will explore its role in inhibiting key oncogenic drivers, inducing programmed cell death, and overcoming the limitations of current cancer therapies.

The Indole-2-Carboxamide Scaffold: A Privileged Structure in Oncology

The indole-2-carboxamide scaffold consists of a bicyclic indole ring system with a carboxamide group at the C2 position. This arrangement offers a unique combination of structural rigidity and synthetic tractability. The amide bond provides a critical hydrogen bond donor/acceptor site, facilitating strong interactions with enzyme active sites and protein receptors, which can enhance binding affinity and selectivity.[1] Furthermore, the indole ring and its various positions (particularly N1, C3, and C5) can be readily functionalized, allowing for systematic chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. This chemical versatility has enabled the development of derivatives targeting a wide spectrum of oncological pathways.[3][4]

Mechanisms of Action: A Multi-Pronged Attack on Cancer

Indole-2-carboxamide derivatives have demonstrated a remarkable ability to combat cancer through diverse and often overlapping mechanisms. This multi-targeted approach is a significant advantage in treating a complex disease like cancer.[1][4]

Inhibition of Oncogenic Kinases

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[5] The indole-2-carboxamide scaffold has proven to be an effective platform for designing potent inhibitors of several key oncogenic kinases.

-

Receptor Tyrosine Kinases (RTKs): Many derivatives function as potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4][5] By blocking these receptors, the compounds disrupt downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are crucial for tumor growth, proliferation, and angiogenesis.[5]

-

Non-Receptor and Cell Cycle Kinases: Beyond RTKs, these compounds have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and BRAFV600E, a frequently mutated kinase in melanoma and other cancers.[1][5][6]

The ability to inhibit multiple kinases simultaneously represents a promising strategy to overcome resistance mechanisms that often develop with single-target therapies.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenyl-1H-indole-2-carboxamide molecular weight and SMILES code

An In-Depth Technical Guide to N-Phenyl-1H-indole-2-carboxamide for Advanced Research

This guide provides a comprehensive technical overview of N-Phenyl-1H-indole-2-carboxamide, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its fundamental physicochemical properties, provides a robust, field-proven synthesis protocol with mechanistic insights, and discusses its broader significance as a scaffold in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

N-Phenyl-1H-indole-2-carboxamide belongs to the indole carboxamide class, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The indole nucleus mimics the structure of tryptophan and can engage in various interactions with biological targets, while the N-phenylcarboxamide moiety provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. Understanding the foundational molecular attributes is the first step in any rational drug design or chemical biology workflow.

These identifiers are critical for database querying, computational modeling, and regulatory documentation. The Simplified Molecular-Input Line-Entry System (SMILES) code, for instance, provides a machine-readable linear notation of the molecular structure, essential for cheminformatics and virtual screening campaigns.[1] The molecular weight is a fundamental parameter that influences everything from reaction stoichiometry to drug-likeness according to frameworks like Lipinski's Rule of Five.

Table 1: Key Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂N₂O | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2][3] |

| IUPAC Name | N-phenyl-1H-indole-2-carboxamide | [1] |

| CAS Number | 17954-05-1 | [1][2] |

| SMILES Code | C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 | [1] |

| Topological Polar Surface Area (TPSA) | 44.89 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Synthesis and Mechanistic Rationale: A Validated Protocol

The synthesis of N-Phenyl-1H-indole-2-carboxamide is most reliably achieved through the coupling of 1H-indole-2-carboxylic acid with aniline. This amide bond formation is a cornerstone of peptide and medicinal chemistry. The choice of coupling reagent is critical for ensuring high yield and purity by activating the carboxylic acid for nucleophilic attack by the amine.

For this transformation, we select (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent. BOP is highly efficient and minimizes side reactions, such as the epimerization of chiral centers (though not a concern for this achiral molecule). Its mechanism involves the formation of a highly reactive benzotriazol-1-yl ester intermediate. The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acids and facilitate the reaction. This choice represents a self-validating system; the high efficiency of BOP coupling, when properly executed, consistently yields the desired product with minimal byproducts, which can be verified through standard analytical techniques.[4]

Caption: Workflow for the synthesis and purification of N-Phenyl-1H-indole-2-carboxamide.

Experimental Protocol: Synthesis

Materials:

-

1H-indole-2-carboxylic acid (1.0 eq)

-

Aniline (1.1 eq)

-

BOP reagent (1.2 eq)

-

DIPEA (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-indole-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

-

Reagent Addition: Add aniline (1.1 eq), DIPEA (2.5 eq), and BOP reagent (1.2 eq) to the stirred solution. The order of addition is crucial to pre-activate the carboxylic acid before the amine fully reacts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This sequence removes unreacted aniline, excess base, and water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to isolate the pure N-Phenyl-1H-indole-2-carboxamide.

Structural Verification and Quality Control

Authoritative grounding of the final product's identity and purity is non-negotiable. The protocol's trustworthiness is established by robust analytical validation.

Protocol: Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dissolve a small sample of the purified product in methanol or acetonitrile.

-

Inject onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

Confirm the presence of a single major peak in the chromatogram, indicating purity.

-

Verify the mass spectrum shows the correct molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₅H₁₃N₂O (m/z ≈ 237.10).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.[4]

-

¹H NMR: The spectrum should show distinct signals for the indole NH, amide NH, and the aromatic protons on both the indole and phenyl rings. The integration of these signals must correspond to the number of protons in the structure.

-

¹³C NMR: The spectrum should reveal the correct number of carbon signals, including the characteristic carbonyl (C=O) signal around 160-170 ppm.

-

This two-pronged analytical approach ensures both the correct molecular weight and the precise atomic connectivity, confirming the successful synthesis of the target molecule.

Significance and Applications in Drug Discovery

The N-Phenyl-1H-indole-2-carboxamide scaffold is not merely a synthetic target but a launchpad for therapeutic innovation. Its derivatives have been explored across multiple disease domains, demonstrating the framework's versatility.

-

Oncology: Numerous studies have functionalized the indole and phenyl rings to develop potent anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit key cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[4][5] The core structure serves as an effective pharmacophore for kinase inhibition.[6]

-

Infectious Diseases: The scaffold has been investigated for its potential against Mycobacterium tuberculosis. Specific derivatives have shown promising minimum inhibitory concentrations (MIC), suggesting that the indole-2-carboxamide framework can be optimized to target essential pathways in pathogens.[7]

-

Neuromodulation: Derivatives of indole-2-carboxamide have been synthesized and evaluated as allosteric modulators of the cannabinoid CB1 receptor.[8] This highlights the scaffold's utility in designing ligands that can fine-tune the activity of G-protein coupled receptors (GPCRs), a major class of drug targets.

The collective body of research demonstrates that N-Phenyl-1H-indole-2-carboxamide is a "privileged scaffold." Its rigid, planar structure and available vectors for chemical modification allow for the systematic exploration of chemical space to achieve desired biological outcomes.

Conclusion

N-Phenyl-1H-indole-2-carboxamide is a molecule of significant academic and industrial interest. Its fundamental properties are well-defined, and its synthesis is achievable through robust and scalable chemical methods. The true value of this compound lies in its proven potential as a foundational structure for the development of novel therapeutics. This guide provides the essential technical framework for its synthesis, validation, and conceptual application, empowering researchers to leverage this versatile scaffold in their discovery programs.

References

-

PubChem. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138. [Link]

-

NIST WebBook. 1-Methyl-n-phenyl-1h-indole-2-carbaxamide. [Link]

-

Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5234. [Link]

-

Aljabr, G., et al. (2020). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC), 15(Special Issue). [Link]

-

Eldehna, W. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric solid tumour cells. RSC Medicinal Chemistry, 12(6), 935-949. [Link]

-

Dimitrova, D., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(3), M2025. [Link]

-

Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(12), 1137-1142. [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

Sources

- 1. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

literature review of N-phenylindole-2-carboxamide synthesis pathways

Executive Summary

The N-phenylindole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a pharmacophore for diverse therapeutic targets, including MmpL3 inhibitors (anti-tuberculosis), CB2 receptor agonists (pain/inflammation), and TRPV1 modulators . Its structural rigidity, combined with the hydrogen-bonding capability of the carboxamide linker, allows for precise orientation of hydrophobic domains within protein binding pockets.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated analysis of the synthesis pathways for this scaffold. We prioritize methods that ensure scalability, regioselectivity, and functional group tolerance, essential for high-throughput lead optimization.

Part 1: Strategic Retrosynthesis

To design an efficient synthesis, we must first deconstruct the target. The N-phenylindole-2-carboxamide molecule can be disconnected at two critical junctions: the amide bond (exocyclic) and the indole core (heterocyclic formation).

Retrosynthetic Logic Diagram

The following diagram illustrates the three primary disconnections:

-

Amide Coupling (Path A): The most convergent route, utilizing readily available indole-2-carboxylic acids.

-

Fischer Indolization (Path B): Constructing the indole core de novo with the ester/amide precursor.

-

Pd-Catalyzed Carbonylation (Path C): A modern approach utilizing aryl halides and CO insertion.

Figure 1: Strategic disconnections for N-phenylindole-2-carboxamide synthesis.

Part 2: Pathway Analysis & Comparative Metrics

Pathway A: Classical Amide Coupling (The "Gold Standard")

This is the most reliable method for generating diverse libraries (SAR studies). It involves the activation of indole-2-carboxylic acid followed by nucleophilic attack by aniline.

-

Mechanism: Carboxylic acid activation (via HATU, EDC, or SOCl₂)

Active Ester/Acyl Chloride -

Critical Decision Point: Choice of Coupling Reagent.

-

Acid Chlorides (SOCl₂/Oxalyl Chloride): High reactivity but poor tolerance for acid-sensitive groups.

-

Carbodiimides (EDC/HOBt): Good for standard anilines; generates urea byproducts.

-

Uronium Salts (HATU/HBTU):Preferred for hindered/electron-deficient anilines. HATU minimizes racemization (though less relevant here as C2 is achiral) and drives reaction to completion faster.

-

Pathway B: Fischer Indole Synthesis (De Novo Construction)

Best suited when the indole core requires specific substitution patterns not commercially available.

-

Mechanism: Phenylhydrazine + Ethyl Pyruvate

Phenylhydrazone -

Limitation: Requires strong acid (pTsOH, H₂SO₄) and high heat; regioselectivity issues with meta-substituted hydrazines.

Pathway C: Palladium-Catalyzed Aminocarbonylation

A powerful method for installing the amide directly from a 2-haloindole (usually 2-iodo or 2-bromo) using Carbon Monoxide (CO) gas or surrogates (e.g., Mo(CO)₆).

-

Mechanism: Oxidative addition (Pd⁰

Pdᴵᴵ) -

Advantage: Avoids separate carboxylic acid synthesis; useful for late-stage functionalization.

Comparative Data Table

| Feature | Path A: HATU Coupling | Path B: Fischer Synthesis | Path C: Pd-Carbonylation |

| Overall Yield | High (80-95%) | Moderate (40-60%) | Moderate to High (60-85%) |

| Scalability | Excellent (Gram to Kg) | Good (Industrial standard) | Moderate (CO handling issues) |

| Substrate Scope | Broad (tolerant of most groups) | Limited (Acid-sensitive groups fail) | Broad (requires aryl halides) |

| Atom Economy | Low (large coupling reagents) | Moderate | High |

| Primary Use | Drug Discovery / SAR | Bulk Chemical Synthesis | Late-Stage Diversification |

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

Recommended for medicinal chemistry library generation.

Reagents:

-

Indole-2-carboxylic acid (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Dissolve Indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the OAt-active ester.

-

Coupling: Add the aniline (dissolved in minimal DMF).

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Look for [M+H]⁺ peak).

-

Work-up:

-

Dilute reaction mixture with EtOAc.

-

Wash sequence: 1x Sat. NaHCO₃ (removes unreacted acid), 1x Water, 1x Brine.

-

Note: If the product precipitates in water (common for flat, rigid amides), filter the solid directly and wash with water/Et₂O instead of extraction.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc gradient).

Why this works: HATU generates a highly reactive 7-azabenzotriazole ester that reacts rapidly with the aniline, overcoming the lower nucleophilicity of aromatic amines compared to aliphatic amines.

Protocol 2: Fischer Indole Synthesis to Indole-2-Ester

Recommended when the specific indole core is not commercially available.

Reagents:

-

Substituted Phenylhydrazine HCl (1.0 equiv)

-

Ethyl Pyruvate (1.1 equiv)

-

p-Toluenesulfonic acid (pTsOH) (1.0 equiv)

-

Solvent: Ethanol (Abs.)[2]

Step-by-Step Workflow:

-

Hydrazone Formation: Reflux phenylhydrazine and ethyl pyruvate in Ethanol for 2 hours.

-

Cyclization: Add pTsOH and continue reflux for 4–12 hours. (Fischer rearrangement occurs here).

-

Isolation: Cool to RT. The indole ester often crystallizes out. If not, remove solvent and extract with EtOAc/NaHCO₃.

-

Hydrolysis (Critical Step): To get the acid for coupling, treat the ester with LiOH (3 equiv) in THF/Water (1:1) at 60°C for 2 hours. Acidify with 1M HCl to precipitate the Indole-2-carboxylic acid.

Part 4: Mechanistic Visualization (HATU Coupling)

Understanding the activation cycle prevents common failures (e.g., racemization or hydrolysis).

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Part 5: Troubleshooting & Optimization

-

Low Yield with Electron-Deficient Anilines:

-

Issue: Anilines with electron-withdrawing groups (e.g., -NO₂, -CF₃) are poor nucleophiles.

-

Solution: Switch from HATU to the Acid Chloride method . Convert Indole-2-COOH to Indole-2-COCl using SOCl₂ (reflux, 2h), remove excess SOCl₂, then react with aniline in Pyridine (solvent/base) at 0°C

RT.

-

-

N1-Alkylation Side Reactions:

-

Issue: In the presence of strong bases (NaH), the indole Nitrogen (N1) can be deprotonated and react with electrophiles.

-

Control: Use DIPEA (non-nucleophilic, organic base) which is not strong enough to deprotonate the indole N-H (pKa ~16), ensuring selectivity for the carboxylic acid activation.

-

-

Solubility Issues:

-

Issue: N-phenylindole-2-carboxamides are often highly crystalline and insoluble.

-

Solution: Use DMSO for biological testing stocks. For synthesis workup, avoid aqueous extraction if the product precipitates; filtration is cleaner.

-

References

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Advances, 2021. Link

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences, 2023. Link

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination. Organic Letters, 2017. Link

-

Application Notes and Protocols for the Coupling of Indole-2-carboxylic acid. BenchChem Protocols. Link

-

Synthesis and Biological Evaluation of Indole-2-carboxamides as Cannabinoid CB1 Receptor Modulators. Journal of Medicinal Chemistry, 2016. Link

Sources

N-Phenyl-1H-indole-2-carboxamide: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the N-Phenyl-1H-indole-2-carboxamide scaffold, a cornerstone in contemporary medicinal chemistry. We will delve into its synthetic versatility, explore the nuanced structure-activity relationships that govern its biological effects, and survey its broad therapeutic potential, offering field-proven insights for drug development professionals.

The Concept of a Privileged Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indole nucleus, particularly when functionalized as an N-phenyl-1H-indole-2-carboxamide, represents a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions, allows for the precise orientation of functional groups in three-dimensional space, enabling interactions with a wide array of protein targets. The carboxamide linker is particularly significant as it is a stable, neutral group that can act as both a hydrogen-bond donor and acceptor, facilitating strong and specific interactions within protein binding pockets.[3]

Synthetic Strategies: Building the Core

The construction of N-Phenyl-1H-indole-2-carboxamide derivatives is typically achieved through a convergent synthesis, culminating in an amide bond formation. The robustness of this approach allows for the generation of large libraries of analogues for screening.

General Synthetic Workflow

The most common strategy involves the coupling of a pre-functionalized 1H-indole-2-carboxylic acid with a substituted aniline or phenethylamine derivative.

Caption: Generalized workflow for the synthesis of N-Phenyl-1H-indole-2-carboxamide derivatives.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for the final amide bond formation, a critical step in the synthesis of the target compounds.

Objective: To synthesize an N-Phenyl-1H-indole-2-carboxamide derivative from the corresponding carboxylic acid and amine.

Materials:

-

Substituted 1H-indole-2-carboxylic acid (1.0 eq)

-

Substituted aniline or phenethylamine (1.0-1.2 eq)

-

Coupling reagent: BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[3][4]

-

Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve the 1H-indole-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the substituted amine (1.0-1.2 eq), the coupling reagent (1.1 eq), and DIPEA (2.0-3.0 eq) to the solution. The order of addition can be critical; often the acid and coupling reagent are pre-activated for 5-10 minutes before adding the amine and base.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final N-Phenyl-1H-indole-2-carboxamide.[5]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][4][6]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The therapeutic utility of the N-Phenyl-1H-indole-2-carboxamide scaffold is defined by the specific substituents at key positions. Extensive SAR studies have been conducted, particularly for its role as an allosteric modulator of the Cannabinoid Receptor 1 (CB1).[7][8]

Caption: Key pharmacophoric elements of the N-Phenyl-1H-indole-2-carboxamide scaffold for CB1 receptor modulation.

SAR Summary for CB1 Allosteric Modulators

The data below summarizes key findings from SAR studies on 1H-indole-2-carboxamide derivatives as CB1 allosteric modulators.

| Position | Modification | Impact on CB1 Activity | Reference |

| Indole C3 | Small alkyl groups (H, Me, Ethyl) | Potency is sensitive to substituent size. Short alkyl groups are generally preferred.[7] | [7] |

| Indole C5 | Halogenation (Cl, F) | Generally enhances modulatory potency. | [7] |

| Linker | Ethylene (-CH₂-CH₂-) | Critical for activity; shortening or lengthening the chain abolishes allosteric effects.[9] | [9] |

| N-Phenyl (para) | Diethylamino or Piperidinyl | These groups are preferred for potent CB1 activity.[7] | [7] |

Therapeutic Applications & Biological Targets

The versatility of the N-Phenyl-1H-indole-2-carboxamide scaffold has led to its exploration in a multitude of therapeutic areas.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The most well-documented application is in the modulation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[7] Unlike orthosteric ligands that directly compete with endogenous cannabinoids, allosteric modulators bind to a separate site, subtly changing the receptor's conformation. This can lead to a "ceiling effect" that may offer a safer therapeutic window by modulating, rather than simply blocking or over-activating, receptor signaling.[8] Compounds based on this scaffold, such as Org27569, have been identified as negative allosteric modulators, reducing the maximal effect of orthosteric agonists.[7][8]

Caption: Simplified signaling pathway of the CB1 receptor and the modulatory role of indole-2-carboxamides.

Anticancer Agents

Derivatives of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[6] The mechanism of action is often multi-targeted. For instance, certain analogues have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[4] The N-phenethyl carboxamide architecture, in particular, has been identified as important for antiproliferative action.[4]

Antimicrobial and Antiparasitic Agents

The scaffold has also been a fruitful starting point for developing agents against infectious diseases.

-

Antitubercular: Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the essential MmpL3 transporter.[1][10]

-

Anti-Chagas: Phenotypic screening has identified substituted indoles with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[11] Although development has been hampered by pharmacokinetic challenges, these compounds serve as a valuable proof-of-concept.[5][11]

-

TRPV1 Agonists: The scaffold has been effectively used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research.[12][13]

Conclusion and Future Directions

The N-Phenyl-1H-indole-2-carboxamide core has firmly established itself as a privileged scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its structural and electronic properties enable potent and selective interactions with a wide range of biological targets. From the nuanced modulation of GPCRs like CB1 to the inhibition of critical enzymes in cancer and infectious diseases, this scaffold continues to be a source of promising therapeutic candidates.

Future research will likely focus on refining the pharmacokinetic and metabolic properties of these compounds to improve their in vivo efficacy and safety profiles. The application of advanced computational methods and novel synthetic methodologies will undoubtedly unlock new therapeutic applications for this remarkably versatile molecular framework.

References

-

Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC Source: PubMed Central URL: [Link]

-

Title: Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC Source: PubMed Central URL: [Link]

-

Title: Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents Source: Jordan Journal of Chemistry (JJC) URL: [Link]

-

Title: N-Phenyl-1H-indole-2-carboxamide | C15H12N2O Source: PubChem URL: [Link]

-

Title: Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives Source: Indian Chemical Society URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

-

Title: Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives Source: ResearchGate URL: [Link]

-

Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC Source: PubMed Central URL: [Link]

-

Title: Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications URL: [Link]

-

Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr Source: Semantic Scholar URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis Source: MDPI URL: [Link]

-

Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]

-

Title: Recent advancements on biological activity of indole and their derivatives: A review Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkivoc URL: [Link]

-

Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: Semantic Scholar URL: [Link]

-

Title: Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents Source: PubMed URL: [Link]

-

Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: ACS Publications URL: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. arkat-usa.org [arkat-usa.org]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of N-Phenyl-1H-indole-2-carboxamide

Introduction

N-Phenyl-1H-indole-2-carboxamide is a heterocyclic compound featuring a core indole scaffold linked to a phenyl group via a carboxamide bridge. This structural motif is of significant interest in medicinal chemistry and drug development, as the indole ring system is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The carboxamide linker provides a stable, neutral backbone capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[1] This guide offers an in-depth exploration of the fundamental chemical properties, spectral characteristics, and stability profile of N-Phenyl-1H-indole-2-carboxamide, providing a crucial knowledge base for researchers and drug development professionals working with this and related molecular architectures.

Molecular Identity and Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is foundational to its application in research and development, influencing everything from reaction conditions to bioavailability.

Chemical Structure and Identifiers

The molecule consists of an indole ring system where the 2-position is substituted with a carboxamide group, which is in turn N-substituted with a phenyl ring.

Caption: General workflow for the synthesis of N-Phenyl-1H-indole-2-carboxamide.

Chemical Reactivity

The reactivity of N-Phenyl-1H-indole-2-carboxamide is a composite of its constituent functional groups:

-

Indole Ring: The indole N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other modifications. The pyrrole portion of the indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position.

-

Carboxamide Linkage: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule back to indole-2-carboxylic acid and aniline. This stability is a key reason for the prevalence of amides in drug molecules. [1]* Phenyl Ring: Both the indole's benzene ring and the N-phenyl ring can undergo electrophilic aromatic substitution, though the conditions required may be forcing and could affect other parts of the molecule.

Spectral Characterization

Spectroscopic data provides definitive structural confirmation. The key spectral features for N-Phenyl-1H-indole-2-carboxamide are well-established.

Table 3: Key Spectral Data for N-Phenyl-1H-indole-2-carboxamide

| Technique | Key Features and Observations |

| ¹H NMR | - Indole N-H: A characteristic broad singlet in the downfield region (δ > 11.0 ppm).- Amide N-H: A singlet typically observed between δ 9.0-10.0 ppm.- Aromatic Protons: A complex series of multiplets between δ 7.0-8.0 ppm corresponding to the protons on the indole and phenyl rings. [3][4] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.- Aromatic Carbons: Multiple signals between δ 100-140 ppm, corresponding to the carbons of the two aromatic systems. [5][4] |

| Infrared (IR) | - N-H Stretching: Two distinct bands are expected: one for the indole N-H (~3300-3400 cm⁻¹) and one for the amide N-H (~3200-3300 cm⁻¹).- C=O Stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹.- N-H Bending (Amide II): A band typically near 1550 cm⁻¹. [6][7] |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 236).- Fragmentation: Common fragmentation patterns may include the loss of the phenylamino group or cleavage of the amide bond. [5] |

Stability Profile

The stability of a compound under various environmental stresses is a critical parameter for its handling, storage, and formulation. Indole-2-carboxamides are generally stable, but specific conditions can lead to degradation.

Physical and Thermal Stability

N-Phenyl-1H-indole-2-carboxamide is a solid at room temperature. High melting points observed for related indole-2-carboxamides suggest significant crystal lattice energy, contributing to their physical stability. [8]For storage, it is recommended to keep the compound in a dry, sealed container, with refrigeration (2-8°C) being optimal for long-term preservation. [9]

Chemical Stability and Degradation Pathways

The primary point of chemical instability in the molecule is the amide bond.

-

pH Stability:

-

Acidic Hydrolysis: Under strong acidic conditions (low pH) and elevated temperatures, the amide carbonyl can be protonated, making it more susceptible to nucleophilic attack by water, leading to hydrolysis.

-

Basic Hydrolysis: In strongly basic media (high pH), the amide can be cleaved via nucleophilic acyl substitution by a hydroxide ion. This process is typically slower than acid-catalyzed hydrolysis but can be significant over time, especially with heating.

-

-

Oxidative Stability: The indole nucleus can be sensitive to oxidation, particularly at the C3 position. Strong oxidizing agents should be avoided.

Caption: Primary chemical degradation pathway via amide hydrolysis.

Solubility and Solution Stability

Consistent with its moderate lipophilicity (XLogP3 = 3.6), N-Phenyl-1H-indole-2-carboxamide exhibits poor aqueous solubility. [5][8][10]Studies on structurally similar indole-2-carboxamides confirm low kinetic solubility in aqueous buffers like PBS. [10][11][12]For experimental use, it is typically dissolved in organic solvents such as DMSO, DMF, or ethanol. When preparing stock solutions, it is crucial to use anhydrous solvents and store the solutions at low temperatures (e.g., -20°C) to minimize solvent-mediated degradation over time. Long-term storage of synthetic cannabinoids, including carboxamide derivatives, in biological matrices has shown that freezer (-20°C) conditions are essential for preserving stability over weeks to months. [13]

Experimental Protocols

The following protocols provide standardized methods for the synthesis and stability assessment of N-Phenyl-1H-indole-2-carboxamide.

Protocol 5.1: Synthesis via EDC/HOBt Coupling

This protocol describes a reliable method for synthesizing the title compound from commercially available starting materials.

Materials:

-

1H-indole-2-carboxylic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a solution of 1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.0 eq.) and EDC (1.2 eq.).

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.

-

Add aniline (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq.).

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield pure N-Phenyl-1H-indole-2-carboxamide. [4]

Protocol 5.2: Assessment of pH Stability by HPLC

This protocol outlines a method to evaluate the hydrolytic stability of the compound at different pH values.

Materials:

-

N-Phenyl-1H-indole-2-carboxamide

-

Acetonitrile (ACN), HPLC grade

-

Buffers: pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., PBS), pH 9 (e.g., borate buffer)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in ACN.

-

In separate vials, add a small aliquot of the stock solution to each of the pH buffers (pH 2, 7.4, and 9) to achieve a final concentration of ~10-20 µg/mL. Ensure the final percentage of ACN is low (<5%) to not significantly alter the buffer pH.

-

Immediately inject a sample from each vial into the HPLC system to obtain the initial (T=0) peak area for the parent compound.

-

Incubate the vials at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

-

At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, quench if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

-

Quantify the peak area of the parent compound at each time point.

-

Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation kinetics.

Conclusion

N-Phenyl-1H-indole-2-carboxamide is a chemically robust molecule, with its stability primarily defined by the resilient amide bond. Standard amide coupling reactions provide efficient and high-yielding synthetic access. While generally stable under typical laboratory and storage conditions, its susceptibility to hydrolysis under harsh pH and potential for photodegradation are critical considerations for its handling and formulation. Its poor aqueous solubility necessitates the use of organic co-solvents for in vitro assays. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important indole-based scaffold in scientific research and drug discovery endeavors.

References

-

PubChem. N-Phenyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 1H-Indole-2-carboxamide, N-methyl-N-phenyl-5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Indole Synthesis. 2023. Available from: [Link]

-

Semantic Scholar. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Available from: [Link]

-

Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

-

PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available from: [Link]

-

PMC. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Center for Biotechnology Information. Available from: [Link]

-

Jordan Journal of Chemistry. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Available from: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. Available from: [Link]

-

Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available from: [Link]

-

PubMed. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1H-Indole, 2-phenyl-. National Institute of Standards and Technology. Available from: [Link]

-

ChemSrc. (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methyl-N-phenyl-1H-indole-2-carboxamide. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 5. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Phenyl-1H-indole-2-carboxamide via Fischer Indole Cyclization

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and functional materials. Among its derivatives, N-substituted indole-2-carboxamides are of significant interest for their diverse biological activities. This application note provides a detailed, in-depth guide for the synthesis of a key representative of this class, N-Phenyl-1H-indole-2-carboxamide, utilizing the venerable Fischer indole synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol suitable for researchers in synthetic chemistry and drug development. We present a complete workflow, from the synthesis of the requisite α-keto amide precursor to the final cyclization, purification, and characterization of the target compound.

The Core Reaction: Mechanistic Underpinnings of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction that produces the aromatic indole heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] The reaction's enduring utility is a testament to its reliability and broad scope. The mechanism is a sophisticated cascade of acid-catalyzed transformations, which are critical to understand for troubleshooting and optimization.

The key mechanistic steps are as follows:

-

Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine (phenylhydrazine in this case) with a carbonyl compound to form the corresponding phenylhydrazone.[3][4]

-

Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[1][5] This step is crucial as it sets the stage for the key rearrangement.

-

[6][6]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted, pericyclic[6][6]-sigmatropic rearrangement occurs.[1][4][7] This is the core bond-forming event that establishes the indole framework, resulting in a di-imine intermediate.

-

Aromatization & Cyclization: The di-imine intermediate rearomatizes, which drives the reaction forward. Subsequent intramolecular attack by the amino group on the imine carbon forms a cyclic aminoacetal (aminal).[1][4]

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring.[1][5]

Caption: Overall workflow for the synthesis of N-Phenyl-1H-indole-2-carboxamide.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Phenylhydrazine is toxic and should be handled with extreme caution. [8]

Part 1: Synthesis of 2-Oxo-N-phenylpropanamide (Precursor)

The synthesis of β-ketoamides can be achieved under mild conditions using 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene equivalent, avoiding harsh reagents and improving yields. [9] Materials & Reagents

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Aniline | 62-53-3 | 93.13 | 4.66 g (4.57 mL) | 0.05 |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | 5394-63-8 | 142.15 | 7.11 g | 0.05 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |

| Sodium Acetate (NaOAc), anhydrous | 127-09-3 | 82.03 | 0.41 g | 0.005 |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (4.66 g), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (7.11 g), sodium acetate (0.41 g), and anhydrous tetrahydrofuran (100 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude β-ketoamide, which can often be used in the next step without further purification. If necessary, purify by recrystallization from an appropriate solvent system like ethanol/water.

Part 2: Synthesis of the Phenylhydrazone Intermediate

This step involves a classic condensation reaction to form the key intermediate for the Fischer cyclization. [10][11]This can be performed by isolating the hydrazone or, more commonly, by generating it in situ just before cyclization. The following protocol describes the isolation method for characterization purposes.

Materials & Reagents

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 2-Oxo-N-phenylpropanamide (crude) | - | 163.17 | ~8.16 g | ~0.05 |

| Phenylhydrazine | 100-63-0 | 108.14 | 5.41 g (5.0 mL) | 0.05 |

| Ethanol (95%) | 64-17-5 | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ~0.5 mL (catalyst) | - |

Protocol:

-

Dissolve the crude 2-Oxo-N-phenylpropanamide from Part 1 in 80 mL of 95% ethanol in a 250 mL round-bottom flask. Warm gently if needed to fully dissolve.

-

Add phenylhydrazine (5.41 g) to the solution, followed by a few drops (~8-10) of glacial acetic acid to catalyze the reaction. [8]3. Heat the mixture at 60-70°C for 1 hour with stirring. [10]Monitor the reaction by TLC until the starting keto-amide spot disappears.

-

Cool the reaction flask in an ice bath to induce precipitation of the phenylhydrazone product.

-

Collect the solid product by filtration using a Büchner funnel, wash with a small amount of ice-cold ethanol to remove impurities, and dry under vacuum. [8]

Part 3: Fischer Indole Cyclization and Purification

The acid-catalyzed cyclization is the definitive step. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this transformation, driving the reaction to completion. [3][12] Materials & Reagents

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Phenylhydrazone Intermediate | - | 253.29 | ~12.6 g | ~0.05 |

| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~50 g | - |

| Crushed Ice / Water | - | - | ~500 g | - |

Protocol:

-

In a 250 mL beaker or flask capable of withstanding thermal stress, place polyphosphoric acid (~50 g).

-

Carefully add the dried phenylhydrazone from Part 2 to the PPA with vigorous mechanical stirring.

-

Heat the mixture in an oil bath to 140-160°C for 15-20 minutes. [8]The mixture will darken, and gas evolution (ammonia) may be observed.

-

Causality Note: The high temperature and strong acidic environment of PPA facilitate the-[6][6]sigmatropic rearrangement and subsequent dehydration and ammonia elimination steps of the Fischer mechanism. [12]5. Allow the reaction mixture to cool to below 100°C.

-

Workup: Carefully and slowly pour the hot, viscous reaction mixture onto a large beaker filled with ~500 g of crushed ice and water, with continuous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Collect the precipitated solid by filtration. Wash thoroughly with water until the filtrate is neutral to pH paper.

-

Purification: The crude N-Phenyl-1H-indole-2-carboxamide can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient. [13]

Product Characterization

The identity and purity of the final product, N-Phenyl-1H-indole-2-carboxamide, must be confirmed through standard analytical techniques.

| Analysis | Expected Results for N-Phenyl-1H-indole-2-carboxamide [14] |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (DMSO-d₆) | δ ~11.7 (s, 1H, indole N-H), δ ~10.2 (s, 1H, amide N-H), δ ~7.0-8.0 (m, 10H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | Peaks expected around δ 160 (C=O), and in the δ 100-140 range for aromatic carbons. |

| IR (KBr, cm⁻¹) | ~3400 (indole N-H stretch), ~3300 (amide N-H stretch), ~1640 (amide C=O stretch) |

| Mass Spec (ESI-MS) | m/z = 237.1 [M+H]⁺ |

Troubleshooting and Field Insights

-